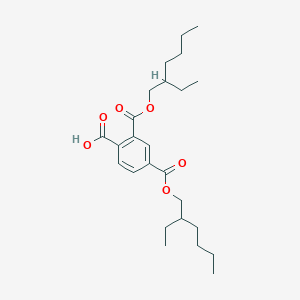

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4-bis(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(23(26)27)22(15-20)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSCEQXIHBEPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043445 | |

| Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63468-11-1 | |

| Record name | 2,4-Bis(2-ethylhexyl) hydrogen 1,2,4-benzenetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63468-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, a complex benzoic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Due to the absence of a direct, documented synthesis for this specific molecule, this guide outlines a scientifically sound, two-step approach starting from trimellitic anhydride. The proposed methodology is based on established esterification principles and draws from existing literature on the synthesis of related compounds, such as tri-esters of trimellitic acid. This document includes detailed experimental protocols, quantitative data extrapolated from analogous reactions, and in-depth characterization information.

Introduction

This compound is a trifunctional molecule featuring a central benzoic acid core with two ester groups at the 2 and 4 positions. The presence of the bulky, lipophilic 2-ethylhexyl chains and the reactive carboxylic acid moiety suggests its potential utility as a versatile building block in organic synthesis, a precursor for novel polymers, or as a component in the development of specialized drug delivery systems. This guide aims to provide researchers with a practical and detailed pathway for the laboratory-scale synthesis of this compound.

Proposed Synthetic Pathway

The most direct and plausible route for the synthesis of this compound involves the selective esterification of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with two equivalents of 2-ethylhexanol. The reaction proceeds in two conceptual stages: an initial ring-opening of the anhydride followed by a second esterification.

Reaction Mechanism

The synthesis is predicated on the principles of Fischer-Speier esterification, utilizing an acid catalyst to facilitate the reaction between the carboxylic acid functionalities and the alcohol.[1][2] The proposed mechanism is as follows:

-

Protonation and Nucleophilic Attack (Ring Opening): The anhydride carbonyl group is protonated by the acid catalyst, enhancing its electrophilicity. A molecule of 2-ethylhexanol then acts as a nucleophile, attacking the activated carbonyl carbon and leading to the opening of the anhydride ring. This step results in the formation of two isomeric mono-ester intermediates.

-

Second Esterification: The remaining free carboxylic acid groups are then subjected to a second esterification with another molecule of 2-ethylhexanol. To favor the formation of the desired 2,4-diester and leave the 1-carboxylic acid intact, careful control of the stoichiometry is essential.

Experimental Protocols

The following protocol is a comprehensive guide for the laboratory synthesis of this compound.

Materials and Reagents

-

Trimellitic anhydride (97% purity)

-

2-Ethylhexanol (99% purity)

-

p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄) as catalyst

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Deionized water

Synthesis Procedure

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add trimellitic anhydride (1.0 equivalent), 2-ethylhexanol (2.2 equivalents), and toluene (as a solvent to facilitate water removal).

-

Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid (0.5 mol%) or a catalytic amount of concentrated sulfuric acid.

-

Esterification: Heat the reaction mixture to reflux (typically 120-140°C). The water formed during the esterification will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to remove the acid catalyst and any unreacted carboxylic acids.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired this compound from isomeric byproducts and any tri-ester.

-

Quantitative Data

Direct yield and purity data for the title compound are not available in the literature. However, based on similar esterification reactions of dicarboxylic acids with 2-ethylhexanol, the following data can be anticipated.[3][4]

| Parameter | Expected Value | Notes |

| Yield | 70-85% | Dependent on reaction conditions and purification efficiency. |

| Purity | >95% | After chromatographic purification. |

| Molar Ratio (Anhydride:Alcohol) | 1 : 2.2 | A slight excess of alcohol is used to drive the reaction. |

| Reaction Temperature | 120-140 °C | To ensure a reasonable reaction rate and efficient water removal. |

| Reaction Time | 4-8 hours | Monitored by TLC or GC for completion. |

Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons in the 7.5-8.5 ppm region. - Multiplet for the CH group of the 2-ethylhexyl chain around 4.3 ppm. - Methylene and methyl protons of the 2-ethylhexyl chains in the 0.8-1.8 ppm region. - A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Carbonyl carbons of the ester groups around 165-170 ppm. - Carbonyl carbon of the carboxylic acid group around 170-175 ppm. - Aromatic carbons in the 125-140 ppm region. - Carbons of the 2-ethylhexyl chains in the 10-70 ppm region. |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C=O stretch from the ester groups (~1725 cm⁻¹). - C-O stretches (1100-1300 cm⁻¹). - Aromatic C-H stretches (~3000-3100 cm⁻¹). - Aliphatic C-H stretches (~2850-2960 cm⁻¹). |

| Mass Spectrometry (MS) | - Expected molecular ion peak corresponding to the molecular weight of the compound (C₂₅H₃₈O₆). |

Safety and Handling

-

Trimellitic anhydride is a respiratory irritant and sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Ethylhexanol is an irritant. Avoid contact with skin and eyes.

-

Acid catalysts (p-TSA, H₂SO₄) are corrosive. Handle with extreme care.

-

Toluene is flammable and toxic. Use in a fume hood and away from ignition sources.

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for this compound, a compound for which a direct synthesis has not been previously reported. By adapting established esterification protocols for related molecules, researchers can access this versatile building block for further investigation in materials science, organic synthesis, and pharmaceutical development. The provided experimental details, expected data, and safety information serve as a comprehensive resource for the successful synthesis and characterization of this novel benzoic acid derivative.

References

An In-depth Technical Guide on the Core Mechanism of Action of Di(2-ethylhexyl) terephthalate (DEHTP)

Disclaimer: Initial searches for "2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid" did not yield publicly available scientific literature detailing its mechanism of action. This document instead focuses on the structurally related and extensively studied compound, Di(2-ethylhexyl) terephthalate (DEHTP), a common plasticizer. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) terephthalate (DEHTP), a non-phthalate plasticizer, is widely used as a replacement for Di(2-ethylhexyl) phthalate (DEHP) in a variety of consumer products, including food packaging and medical devices.[1] Unlike its ortho-phthalate isomer DEHP, which has been associated with endocrine disruption and reproductive toxicity, DEHTP is generally considered to have a more favorable safety profile.[1][2] However, emerging research indicates that DEHTP and its metabolites are not biologically inert and can interact with various cellular pathways. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DEHTP and its principal metabolites.

Metabolism of DEHTP

Upon entering the body, DEHTP is rapidly metabolized. The primary metabolic pathway involves hydrolysis by esterases to its monoester, mono(2-ethylhexyl) terephthalate (MEHT).[3][4] MEHT is then further metabolized through oxidation of the 2-ethylhexyl side chain to form several oxidized metabolites, including:

-

Mono(2-ethyl-5-hydroxyhexyl) terephthalate (MEHHTP) [5]

-

Mono(2-ethyl-5-oxohexyl) terephthalate (MEOHTP) [5]

-

Mono(2-ethyl-5-carboxypentyl) terephthalate (MECPTP) [5]

These metabolites are the primary forms excreted in urine and are used as biomarkers for DEHTP exposure.[6][7]

Figure 1: Simplified metabolic pathway of DEHTP.

Core Mechanisms of Action

The biological effects of DEHTP are primarily attributed to its metabolites, particularly MEHT. The main mechanisms of action identified to date involve interactions with nuclear receptors and the modulation of metabolic pathways.

Endocrine Disruption: Thyroid Hormone Receptor Antagonism

A key mechanism of action of DEHTP's primary metabolite, MEHT, is its antagonistic effect on thyroid hormone receptors (TRs).[2][8] In vitro studies have demonstrated that MEHT can inhibit the activity of triiodothyronine (T3), the active form of thyroid hormone.

-

Signaling Pathway: MEHT acts as a competitive antagonist at the ligand-binding domain of TRs. This binding prevents the recruitment of coactivators necessary for the transcription of thyroid hormone-responsive genes. The oxidized metabolites of DEHTP, however, do not appear to interact with TRs.[2][8]

Figure 2: Antagonistic action of MEHT on the thyroid hormone receptor signaling pathway.

Hepatic Effects: Modulation of Lipid Metabolism

Recent studies suggest a potential link between exposure to DEHTP metabolites and the development of nonalcoholic fatty liver disease (NAFLD).[9] In vitro experiments using the human hepatoma cell line HepG2 have shown that DEHTP and its metabolites can lead to an accumulation of intracellular lipids.

-

Signaling Pathway: The precise signaling pathway is still under investigation, but it is hypothesized that DEHTP metabolites may interact with metabolic nuclear receptors, such as the Liver X Receptor alpha (LXRα), which play a crucial role in the regulation of lipid homeostasis.[9]

References

- 1. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]

- 2. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mono(2-ethylhexyl) terephthalate | 155603-50-2 | Benchchem [benchchem.com]

- 4. cpsc.gov [cpsc.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Metabolism and urinary excretion kinetics of di(2-ethylhexyl) terephthalate (DEHTP) in three male volunteers after oral dosage | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Effects of Di-(2-ethylhexyl)phthalate and Di-(2-ethylhexyl)terephthalate Metabolites on Thyroid Receptors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic and Analytical Profile of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid: A Technical Overview

Introduction

This technical guide provides a detailed overview of the spectroscopic properties of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and general analytical methodologies. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected analytical characteristics of this molecule. The predictions are derived from established principles of spectroscopy and comparative analysis with structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: a 2,4-disubstituted benzoic acid and two 2-ethylhexyl ester moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (H-3, H-5, H-6) | 7.5 - 8.2 | m | 3H |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | br s | 1H |

| Methylene (-OCH₂-) | 4.1 - 4.4 | m | 4H |

| Methine (-CH-) | 1.6 - 1.8 | m | 2H |

| Methylene (-CH₂-) | 1.2 - 1.5 | m | 16H |

| Methyl (-CH₃) | 0.8 - 1.0 | m | 12H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 168 - 173 |

| Ester Carbonyl (-COO-) | 164 - 167 |

| Aromatic (C-1, C-2, C-4) | 130 - 140 |

| Aromatic (C-3, C-5, C-6) | 125 - 130 |

| Methylene (-OCH₂-) | 65 - 70 |

| Methine (-CH-) | 38 - 42 |

| Methylene (-CH₂-) | 22 - 32 |

| Methyl (-CH₃) | 10 - 15 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Sharp, medium |

| C-H (Aliphatic) | 2850 - 3000 | Sharp, strong |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak |

| C-O (Ester/Acid) | 1100 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| [M-H]⁻ | 449.28 | Negative ion mode, loss of carboxylic proton |

| [M+Na]⁺ | 473.26 | Positive ion mode, sodium adduct |

| [M-C₈H₁₇O]⁺ | 321.10 | Loss of a 2-ethylhexyloxy group |

| [M-C₈H₁₇O₂]⁺ | 305.11 | Loss of a 2-ethylhexoxycarbonyl group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are standard procedures in organic chemical analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Use an electrospray ionization (ESI) source in both positive and negative ion modes to obtain a comprehensive fragmentation pattern.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

An In-depth Technical Guide on 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid and Related Compounds

Disclaimer: Publicly accessible chemical databases and scientific literature do not readily provide a specific CAS number or detailed experimental data for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid. This guide offers a comprehensive overview based on closely related isomers and general principles of synthesis and analysis for this class of compounds, intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of aromatic carboxylic acid esters. These compounds are characterized by a central benzoic acid core with two ester groups attached to the aromatic ring. The specific isomer , with substitution at the 2 and 4 positions, is not well-documented. However, its structural analogs, such as phthalates and terephthalates, are widely used as plasticizers and have been studied for their biological activities. This guide will provide insights into the probable synthesis, physicochemical properties, and potential biological relevance of this compound by drawing parallels with its known isomers and related compounds.

Physicochemical Properties of a Related Isomer

Due to the lack of specific data for the 2,4-isomer, the following table summarizes the computed physicochemical properties of the closely related isomer, 3,4-Bis(((2-ethylhexyl)oxy)carbonyl)benzoic acid (CAS: 63468-09-7) .[1] These values can serve as an estimate for the properties of the 2,4-isomer.

| Property | Value |

| Molecular Formula | C25H38O6 |

| Molecular Weight | 434.6 g/mol |

| IUPAC Name | 3,4-bis(2-ethylhexoxycarbonyl)benzoic acid |

| CAS Number | 63468-09-7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 13 |

| Topological Polar Surface Area | 89.9 Ų |

| LogP (Computed) | 7.5 |

Data sourced from PubChem CID 22491882.[1]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound would involve a two-step process: first, the synthesis of the precursor 2,4-dihydroxybenzoic acid, followed by its esterification with 2-ethylhexanol.

A common method for the synthesis of 2,4-dihydroxybenzoic acid is the carboxylation of resorcinol, for instance, through the Kolbe-Schmitt reaction.[2][3][4]

Experimental Protocol (General):

-

Reaction Setup: Resorcinol and an aqueous solution of potassium bicarbonate are placed in a suitable reaction vessel.[3]

-

Carboxylation: The mixture is heated, and carbon dioxide is passed through it under pressure to facilitate the carboxylation of the resorcinol.[3]

-

Acidification: After the reaction is complete, the mixture is cooled and then acidified, typically with a strong acid like hydrochloric acid, to precipitate the 2,4-dihydroxybenzoic acid.[4]

-

Purification: The crude product can be collected by filtration and purified by recrystallization.

The synthesized 2,4-dihydroxybenzoic acid can then be esterified with 2-ethylhexanol to yield the final product. This is a standard esterification reaction, often catalyzed by an acid.

Experimental Protocol (General):

-

Reactants: 2,4-Dihydroxybenzoic acid and an excess of 2-ethylhexanol are combined in a reaction flask.

-

Catalyst: A suitable acid catalyst, such as sulfuric acid or a solid acid catalyst, is added to the mixture.

-

Reaction Conditions: The mixture is heated under reflux, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the ester.

-

Work-up: After the reaction is complete, the excess alcohol is removed, often by distillation. The crude ester is then purified, which may involve washing with a basic solution to remove any unreacted acid, followed by further purification steps like column chromatography.

A similar process is used for the synthesis of other bis(2-ethylhexyl) esters, such as bis(2-ethylhexyl) terephthalate, where terephthalic acid is reacted with 2-ethyl-1-hexanol.[5][6][7]

Potential Biological Activity

While there is no specific data on the biological activity of this compound, studies on the structurally similar compound Bis(2-ethylhexyl) phthalate (DEHP) can offer some insights. DEHP has been reported to exhibit antibacterial and larvicidal properties.[8][9]

-

Antibacterial Activity: DEHP has shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[9]

-

Larvicidal Activity: It has demonstrated larvicidal potency against mosquito larvae, such as Culex quinquefasciatus.[8][9]

-

Other Biological Effects: Phthalic acid esters, as a class, are known to have a range of biological effects and are of interest in toxicology and environmental science due to their widespread use as plasticizers.[10] Some studies have also investigated the anti-cancer and immunomodulatory activities of DEHP.[11]

It is important to note that these activities are reported for a related compound and would need to be experimentally verified for this compound.

Visualizations

The following diagram illustrates a plausible synthetic pathway for this compound.

References

- 1. 3,4-Bis(((2-ethylhexyl)oxy)carbonyl)benzoic acid | C25H38O6 | CID 22491882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dihydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104058968A - Manufacturing method of bis(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]

- 8. The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bis(2-ethylhexyl) phthalate: Sources, Biological Activity and Metabolism_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. Determination of 1, 2-Benzenedicarboxylic acid, bis (2-ethylhexyl) ester from the twigs of Thevetia peruviana as a Colwell Biomarker | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]

An In-depth Technical Guide on the Projected Thermal Stability of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is a complex organic molecule featuring a central benzoic acid core with two 2-ethylhexyl ester groups. Its thermal stability is a critical parameter for its synthesis, purification, storage, and application, particularly in fields where it might be subjected to elevated temperatures. Thermal decomposition can lead to the formation of impurities, altering the compound's chemical and physical properties. This guide outlines the expected thermal behavior of this compound based on analogous structures and details the standard methodologies for its experimental determination.

Predicted Thermal Decomposition Pathway

Based on the decomposition of similar aromatic esters, the thermal degradation of this compound is likely to proceed through the following key steps:

-

Initial Decomposition: The decomposition is expected to initiate with the cleavage of the ester bonds. The presence of a carboxylic acid group might influence the decomposition temperature.

-

Formation of Intermediates: The initial cleavage could lead to the formation of mono-ester intermediates and the release of 2-ethylhexene or 2-ethylhexanol.

-

Further Degradation: At higher temperatures, the benzoic acid core is likely to undergo decarboxylation.

Quantitative Data from Analogous Compounds

To estimate the thermal stability of this compound, data from structurally similar compounds is summarized below. These compounds share the key structural feature of 2-ethylhexyl esters of an aromatic carboxylic acid.

| Compound Name | Structure | Onset of Decomposition (°C) | Key Decomposition Products |

| Bis(2-ethylhexyl) phthalate (DEHP) | Ortho-disubstituted benzene ring with two bis(2-ethylhexyl) ester groups. | ~250[1] | 2-ethylhex-1-ene, 2-ethylhexanol, phthalic anhydride, mono(2-ethylhexyl) phthalate (intermediate)[1][2] |

| Bis(2-ethylhexyl) terephthalate (DOTP/DEHT) | Para-disubstituted benzene ring with two bis(2-ethylhexyl) ester groups. | Generally considered more thermally stable than DEHP. | High-temperature decomposition products are considered harmful by inhalation.[3] |

| Benzoic Acid | A simple aromatic carboxylic acid. | Stable up to 300°C in subcritical water.[4] Thermal decomposition in a pyrex vessel occurs at 475-499°C.[5] | Benzene, carbon dioxide, carbon monoxide, biphenyl[5] |

Experimental Protocols

The thermal stability of this compound can be experimentally determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Place the sample in the TGA furnace under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10 or 20°C/min.[6]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the mass loss curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.[7]

Objective: To determine the melting point, heat of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference pans from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected decomposition point (e.g., 400°C) at a constant heating rate, typically 10°C/min. The program may include heating and cooling cycles to observe crystallization and melting behavior.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will appear as upward peaks. The melting temperature is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the peak area.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the predicted logical relationship in the thermal decomposition of the target compound.

Caption: Experimental workflow for thermal analysis.

References

- 1. Studies on Thermal Decomposition of Phthalic Esters. I. : Thermal Decomposition of Bis (2-ethylhexyl) Phthalate [jstage.jst.go.jp]

- 2. Studies on the Thermal Decomposition of Phthalic Acid Esters. IV. Thermal Decomposition of Mono (2-ethylhexyl) phthalate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. sibur-int.ru [sibur-int.ru]

- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents

Disclaimer: Initial research yielded no specific quantitative data, experimental protocols, or established signaling pathways for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid. As a relevant and well-documented alternative, this guide provides a comprehensive overview of the solubility of the parent compound, benzoic acid. The principles and methodologies described herein can serve as a foundational reference for solubility studies of its derivatives.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the solubility of benzoic acid in various organic solvents. The document outlines quantitative solubility data, experimental protocols for solubility determination, and a representative synthesis pathway.

Quantitative Solubility Data

The solubility of benzoic acid is significantly influenced by the nature of the solvent and the temperature. Generally, it exhibits low solubility in water but is readily soluble in many organic solvents, a characteristic attributed to the hydrophobic nature of its benzene ring and the hydrogen bonding capability of its carboxylic acid group.[1][2]

Below is a summary of the solubility of benzoic acid in several common organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | -18 | 30 |

| Methanol | -13 | 32.1 |

| Methanol | 23 | 71.5 |

| Ethanol | -18 | 25.4 |

| Ethanol | 15 | 47.1 |

| Ethanol | 19.2 | 52.4 |

| Acetone | - | Soluble |

| Benzene | - | Soluble |

| Carbon Tetrachloride | - | Soluble |

| Chloroform | - | Soluble |

| Ethyl Ether | - | Soluble |

| Hexane | - | Soluble |

Note: The term "Soluble" indicates that while quantitative data at specific temperatures was not available in the search results, these solvents are generally recognized as effective solvents for benzoic acid.[3]

Experimental Protocols for Solubility Determination

Several methods can be employed to experimentally determine the solubility of benzoic acid. The choice of method often depends on the required accuracy, the solvent system, and the available equipment. Two common methods are the Gravimetric Method and the Titrimetric Method.

2.1. Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

-

Protocol:

-

Preparation of Saturated Solution: An excess amount of benzoic acid is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Solvent Evaporation: A known mass or volume of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried benzoic acid residue is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved benzoic acid per a given mass or volume of the solvent.

-

2.2. Titrimetric Method

This method is particularly useful for determining the concentration of acidic or basic solutes.

-

Protocol:

-

Preparation of Saturated Solution: A saturated solution of benzoic acid is prepared as described in the gravimetric method.

-

Sampling and Dilution: A precise volume of the clear, saturated solution is withdrawn and, if necessary, diluted with a suitable solvent to a concentration appropriate for titration.

-

Titration: The benzoic acid solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).

-

Endpoint Determination: The titration is continued until the endpoint is reached, as indicated by a color change of the indicator.

-

Calculation: The concentration of benzoic acid in the saturated solution is calculated from the volume of the titrant used, its concentration, and the initial volume of the benzoic acid solution.[4]

-

Synthesis of Benzoic Acid

A common laboratory-scale synthesis of benzoic acid involves the oxidation of toluene. The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of benzoic acid from toluene.

This diagram outlines the key steps in the oxidation of toluene to produce benzoic acid. The process begins with the reflux of toluene with an oxidizing agent, followed by cooling, filtration, acidification, and finally, the isolation and drying of the benzoic acid product.[5][6][7][8]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. scirp.org [scirp.org]

- 5. quora.com [quora.com]

- 6. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 7. scribd.com [scribd.com]

- 8. theunconditionalguru.in [theunconditionalguru.in]

Potential Applications of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is not a widely documented compound, its structural characteristics suggest a range of potential applications, primarily drawing parallels from its isomers and related benzoic acid esters. This technical guide explores these potential applications, focusing on its synthesis, physicochemical properties, and hypothetical utility in material science and pharmacology. The information presented herein is largely inferred from documented research on analogous compounds and is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this novel molecule.

Introduction

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with wide-ranging applications in the food, cosmetic, and pharmaceutical industries.[1] Their utility stems from a combination of factors including their antimicrobial properties, their role as precursors in the synthesis of other organic compounds, and their ability to modulate biological pathways.[1] This whitepaper focuses on the potential of a lesser-known derivative, this compound. Due to a lack of direct literature on this specific isomer, this guide will extrapolate potential properties and applications from its close structural relatives, providing a roadmap for future research and development.

Physicochemical Properties (Inferred)

The exact physicochemical properties of this compound are not available. However, by examining its isomers and related compounds, we can infer a likely profile. These properties are crucial for determining its potential applications, particularly in areas like drug delivery and material science.

| Property | 3,4-Bis(((2-ethylhexyl)oxy)carbonyl)benzoic acid | 2-(2-ethylhexoxycarbonyl)benzoic acid | 1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester | This compound (Predicted) |

| Molecular Formula | C25H38O6 | C16H22O4 | C24H38O4 | C25H38O6 |

| Molecular Weight ( g/mol ) | 434.6 | 278.34 | 390.56 | 434.6 |

| Appearance | - | Clear, pale khaki, very viscous liquid[2] | Viscous, colorless liquid[3] | Likely a viscous liquid or solid |

| Solubility | - | Chloroform (Slightly), Methanol (Slightly)[4] | Insoluble in water[5] | Likely soluble in organic solvents, poorly soluble in water |

| LogP (Octanol/Water Partition Coefficient) | - | 3.758 | 9.67 | High, indicating lipophilicity |

Potential Synthesis Pathway

A plausible synthetic route for this compound can be proposed based on established organic chemistry principles, such as Friedel-Crafts acylation and subsequent esterification, which are used for similar compounds.[6][7]

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Friedel-Crafts Acylation: Toluene is reacted with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to produce a mixture of toluoyl)benzoic acid isomers.

-

Oxidation: The methyl group of the toluoyl moiety is oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate), yielding benzene-1,2,4-tricarboxylic acid.

-

Selective Esterification: Benzene-1,2,4-tricarboxylic acid is then reacted with 2-ethylhexanol under acidic conditions (e.g., sulfuric acid) to selectively esterify the carboxylic acid groups at the 2 and 4 positions. The reaction conditions would need to be carefully controlled to favor the formation of the desired diester.

Potential Applications

Based on the applications of its structural analogs, this compound could find utility in several fields.

Polymer Science and Materials

Structurally similar compounds, such as bis(2-ethylhexyl) terephthalate, are widely used as plasticizers for polymers like PVC.[5] The two 2-ethylhexyl ester groups in the target molecule would likely impart flexibility and softness to polymers, suggesting its potential as a novel plasticizer.

Cosmetics and Personal Care

Many benzoic acid esters, including 2-ethylhexyl benzoate, are used in cosmetic formulations as emollients, solvents, and UV filters.[8][9] The lipophilic nature and large molecular size of this compound suggest it could function as a film-forming agent or an emollient in sunscreens and other skincare products. A patent for a process to synthesize s-triazine compounds, which can be used as sunscreens, mentions the use of 2-ethylhexanol, indicating the relevance of this alcohol in creating UV-filtering molecules.[10]

Caption: Potential role in a cosmetic formulation.

Drug Development and Biological Activity

Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.[1][11]

-

Antimicrobial Activity: Research on other benzoic acid derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12] The lipophilicity of this compound could enhance its ability to penetrate microbial cell membranes, making it a candidate for investigation as a novel antimicrobial agent.

-

Anticancer and Immunomodulatory Effects: Notably, 1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester, a related compound, has shown anti-cancer activity and has been identified as a potent immunomodulatory B-cell stimulant.[5] This suggests that the 2,4-isomer could also be explored for similar cytostatic or immunomodulatory properties.

-

Enzyme Inhibition: Phthalates, which are structurally related, are known to have biological effects, including the potential for endocrine disruption.[8] The monoester, 2-{[(2-ethylhexyl)oxy]carbonyl}benzoic acid (MEHP), is a metabolite of the plasticizer DEHP and has been studied for its biological effects.[13]

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester(6422-86-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]

- 8. 2-ethyl hexyl benzoate, 5444-75-7 [thegoodscentscompany.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. EP3674293A1 - Process for synthesizing s-triazine compounds - Google Patents [patents.google.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | 4376-20-9 | Buy Now [molport.com]

discovery and history of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid

An In-Depth Technical Guide to Di(2-ethylhexyl) Benzenedicarboxylates

A Note on Chemical Nomenclature: The requested compound, "2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid," is not a recognized chemical entity in scientific literature or databases. The nomenclature is ambiguous as a benzoic acid derivative typically has a single carboxylic acid group, making a "bis-ester" at two positions of the benzoic acid itself impossible. It is highly probable that the intended subject of this inquiry is a diester of a benzenedicarboxylic acid (such as phthalic acid) with 2-ethylhexanol. This guide, therefore, focuses on the three positional isomers of di(2-ethylhexyl) benzenedicarboxylate:

-

Di(2-ethylhexyl) phthalate (DEHP) : Benzene-1,2-dicarboxylate

-

Di(2-ethylhexyl) isophthalate (DEHIP) : Benzene-1,3-dicarboxylate

-

Di(2-ethylhexyl) terephthalate (DEHTP or DOTP) : Benzene-1,4-dicarboxylate

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of these widely used industrial chemicals, with a particular focus on DEHP, for which a substantial body of research exists.

Di(2-ethylhexyl) Phthalate (DEHP)

Discovery and History

Di(2-ethylhexyl) phthalate, commonly known as DEHP, is the most prevalent member of the phthalate class of esters, which are primarily used as plasticizers. The invention of plasticized PVC dates back to 1926.[1] DEHP was first produced commercially in Japan around 1933 and in the United States in 1939.[2][3] Initially patented in 1950 for use as a vacuum pump oil[4], its utility as a plasticizer for polyvinyl chloride (PVC) led to its widespread adoption. This application allows the otherwise rigid PVC to become soft and flexible, making it suitable for a vast array of products.[1] In the 1940s, DEHP was introduced in the manufacturing of flexible medical devices like blood bags.[5] However, concerns about its potential health effects, particularly as an endocrine disruptor, emerged in the latter half of the 20th century, with it being implicated in animal hepatocarcinogenesis in 1982.[1] This has led to increased scrutiny and regulation of its use in consumer products, especially those intended for children.[6]

Synthesis and Production

The primary industrial method for producing DEHP is the esterification of phthalic anhydride with 2-ethylhexanol.[2][3][7]

Experimental Protocol: General Industrial Synthesis of DEHP

-

Reaction Setup : A reaction vessel is charged with phthalic anhydride and an excess of 2-ethylhexanol. The molar ratio of alcohol to anhydride is typically in excess to drive the reaction to completion.

-

Catalyst Addition : An acid catalyst, such as sulfuric acid, p-toluenesulfonic acid, or a titanate catalyst, is added to the mixture.[2][8][9]

-

Esterification Reaction : The mixture is heated to temperatures typically ranging from 190 to 235°C.[9][10] The reaction proceeds in two steps: first, the rapid formation of the monoester, mono-2-ethylhexyl phthalate (MEHP), followed by the slower conversion to the diester, DEHP.[7] The water formed during the reaction is continuously removed to shift the equilibrium towards the products. This can be done under atmospheric pressure or in a vacuum.[8]

-

Neutralization and Purification : After the reaction is complete (monitored by measuring the acid number of the mixture), the crude product is cooled and neutralized with a dilute solution of sodium hydroxide or sodium carbonate to remove the acidic catalyst and any unreacted monoester.[9]

-

Washing and Drying : The neutralized product is washed with water to remove salts and excess alkali.

-

Purification : The final product is purified by filtration and vacuum distillation or steam stripping to remove unreacted 2-ethylhexanol and other volatile impurities, yielding high-purity DEHP.[10][11]

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₈O₄ | [1][12] |

| Molecular Weight | 390.6 g/mol | [12] |

| CAS Number | 117-81-7 | [5] |

| Appearance | Colorless to pale yellow oily liquid | [12] |

| Boiling Point | 384-385°C | [12] |

| Density | ~0.98 g/cm³ | [12] |

| Water Solubility | Insoluble | [12] |

| Oral LD50 (Rat) | >20,000 mg/kg | [13] |

Biological Interactions and Signaling Pathways

DEHP is a well-known endocrine-disrupting chemical (EDC).[14][15] After exposure, it is metabolized into its primary active metabolite, mono-(2-ethylhexyl) phthalate (MEHP), and then further into secondary metabolites.[16][17] The endocrine-disrupting effects are thought to occur through several mechanisms:

-

Androgen Receptor Antagonism : DEHP and its metabolites can bind to the androgen receptor (AR), potentially disrupting normal androgen signaling.[16] This interaction can lead to anti-androgenic effects, which may contribute to reproductive dysfunction.[16][18] The metabolites often show a common hydrogen bonding interaction with the amino acid residue Arg-752 of the androgen receptor.[16]

-

Steroidogenesis Disruption : Exposure to DEHP has been shown to interfere with testicular steroidogenesis, affecting the levels of hormones such as testosterone and estradiol.[19]

-

Peroxisome Proliferator-Activated Receptors (PPARs) : The adverse health effects of DEHP metabolites have also been attributed to interactions with nuclear hormone receptors like PPARs.[20][21]

Di(2-ethylhexyl) Isophthalate (DEHIP)

Discovery and History

DEHIP is a structural isomer of DEHP and is used as a plasticizer in applications where its specific properties are advantageous. It is generally less studied than DEHP. It is used in the production of flexible PVC products such as vinyl flooring and wire insulation.[22][23]

Synthesis

DEHIP is synthesized by the esterification of isophthalic acid (benzene-1,3-dicarboxylic acid) with 2-ethylhexanol. The process is analogous to the synthesis of DEHP, involving an acid catalyst and removal of water to drive the reaction.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₈O₄ | [22][24] |

| Molecular Weight | 390.6 g/mol | [24] |

| CAS Number | 137-89-3 | [22][25] |

| Appearance | Clear light yellow viscous liquid | [23][24][25] |

| Boiling Point | 391.7°C at 760 mmHg | [22] |

| Flash Point | >200°F (~93°C) | [24] |

| Water Solubility | Insoluble, <1 mg/mL | [24][25] |

Di(2-ethylhexyl) Terephthalate (DEHTP or DOTP)

Discovery and History

DEHTP, also known as dioctyl terephthalate (DOTP), is another isomer of DEHP and has gained prominence as a safer alternative to ortho-phthalates like DEHP.[26][27] Its use has been increasing as manufacturers move away from DEHP due to regulatory pressures and consumer concerns.[27][28] DEHTP is considered to have a more favorable toxicological profile, as it is not genotoxic and does not exhibit the same endocrine-disrupting effects observed with DEHP.[27][29][30]

Synthesis and Production

There are two primary industrial routes for the production of DEHTP:

-

Direct Esterification of Terephthalic Acid (TPA) : This is the most common method and involves reacting TPA with 2-ethylhexanol at elevated temperatures (180-270°C) and pressures (1-4 bar gauge) in the presence of a titanium-based catalyst, such as titanium tetraalkoxide.[26][31][32] An inert gas is often passed through the reaction mixture to help remove the water of reaction.[31][32]

-

Transesterification of Dimethyl Terephthalate (DMT) : This method involves reacting DMT with 2-ethylhexanol.[26][33][34] This process also requires a catalyst and heating, and it produces methanol as a byproduct instead of water.

Experimental Protocol: General Synthesis of DEHTP via Direct Esterification

-

Reactor Charging : A pressure reactor is charged with terephthalic acid, an excess of 2-ethylhexanol (mole ratio of EH:TPA is typically 2:1 to 2.5:1), and a titanium catalyst.[31][32]

-

Reaction Conditions : The mixture is heated to 180-270°C under a pressure of 1-4 bar gauge.[31][32]

-

Water Removal : An inert gas, such as nitrogen, is sparged through the liquid to facilitate the removal of the water of reaction along with some unreacted 2-ethylhexanol.[31][32] The vapor is condensed, and the 2-ethylhexanol is separated from the water and recycled back into the reactor.

-

Reaction Completion and Purification : The reaction is monitored until the desired conversion is achieved. The crude product is then purified, which may involve neutralization, washing, and vacuum or steam stripping to remove excess alcohol and catalyst residues.[32]

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₃₈O₄ | [26] |

| Molecular Weight | 390.56 g/mol | [26] |

| CAS Number | 6422-86-2 | [26] |

| Appearance | Colorless, viscous liquid | [26] |

| Boiling Point | ~400°C | [26] |

| Density | ~0.98 g/cm³ | [26] |

| Oral LD50 (Rat) | >3200 mg/kg, >5000 mg/kg | [28] |

References

- 1. Di(2-ethylhexyl) phthalate (DEHP) | Research Starters | EBSCO Research [ebsco.com]

- 2. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Di(2-ethylhexyl) phthalate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bis(2-ethylhexyl) phthalate - American Chemical Society [acs.org]

- 5. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 6. Di(2-ethylhexyl)phthalate (DEHP) - Proposition 65 Warnings Website [p65warnings.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. procurementresource.com [procurementresource.com]

- 10. mohebbaspar.com [mohebbaspar.com]

- 11. nbinno.com [nbinno.com]

- 12. Di(2-ethylhexyl) phthalate | C24H38O4 | CID 8343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The endocrine disruptor DEHP and the ECS: analysis of a possible crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scholar.umw.edu [scholar.umw.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. Asymmetric synthesis di(2-ethylhexyl) phthalate and its primary and secondary oxidative metabolites for analysis of binding with peroxisome proliferator-activated receptors - American Chemical Society [acs.digitellinc.com]

- 21. scholar.umw.edu [scholar.umw.edu]

- 22. Page loading... [guidechem.com]

- 23. specialchem.com [specialchem.com]

- 24. Bis(2-ethylhexyl) isophthalate | C24H38O4 | CID 8733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. BIS(2-ETHYLHEXYL) ISOPHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cpsc.gov [cpsc.gov]

- 29. Genetic toxicology testing of di(2-ethylhexyl) terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]

- 32. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 33. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]

- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Polymer Synthesis Using 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid and Its Analogues

Abstract: This document provides detailed application notes and experimental protocols for the use of aromatic dicarboxylic acids with bulky ester side groups, specifically focusing on 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, in polymer synthesis. Due to the limited specific literature on this exact monomer, this guide presents a plausible synthetic route for the monomer and detailed polymerization protocols based on a well-established analogue, dimethyl terephthalate (DMT). The inclusion of bulky side chains, such as 2-ethylhexoxycarbonyl groups, is anticipated to enhance the solubility and modify the thermal and mechanical properties of the resulting polymers, making them suitable for specialized applications in drug delivery, coatings, and advanced materials. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Aromatic polyesters are a significant class of polymers known for their excellent thermal and mechanical properties. The modification of the monomer backbone with flexible or bulky side chains can significantly alter the polymer's characteristics, such as increasing its solubility in common organic solvents, lowering its melting point, and enhancing its processability. The target monomer, this compound, is a prime candidate for creating such modified polyesters. The two bulky 2-ethylhexyl ester groups are expected to disrupt chain packing, leading to amorphous or semi-crystalline polymers with increased solubility and potentially enhanced biodegradability, which is of interest in drug delivery applications.

This document outlines a potential synthetic pathway for this compound and provides a detailed protocol for its polymerization with a diol via melt polycondensation, a common and robust method for polyester synthesis. The protocols are based on the well-documented synthesis of polyesters from dimethyl terephthalate (DMT), a widely used industrial monomer.

Synthesis of this compound

A plausible synthetic route to this compound involves the selective esterification of a suitable precursor, such as 2,4-dicarboxybenzoic acid (a derivative of trimellitic acid). The synthesis would likely proceed in a multi-step fashion to ensure the correct placement of the ester groups while leaving one carboxylic acid group free for polymerization. A potential, though not explicitly documented, synthetic scheme is presented below.

Caption: Plausible synthetic pathway for this compound.

Polymer Synthesis via Melt Polycondensation

Melt polycondensation is a widely used industrial process for synthesizing high molecular weight polyesters. This method involves a two-stage reaction: an initial ester interchange (transesterification) followed by a polycondensation step at high temperature and under vacuum to remove the condensation by-product (e.g., methanol or water) and drive the reaction towards the formation of long polymer chains.

The following protocol is based on the well-documented synthesis of poly(butylene terephthalate) (PBT) from dimethyl terephthalate (DMT) and 1,4-butanediol, which serves as a robust analogue for the polymerization of this compound with a suitable diol.

3.1. Experimental Workflow

Caption: General workflow for polyester synthesis by two-stage melt polycondensation.

3.2. Materials and Equipment

-

Monomers: this compound (or analogue like DMT), 1,4-butanediol (BDO)

-

Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Zinc Acetate (Zn(OAc)₂)

-

Antioxidant: Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168)

-

Solvents: Chloroform, Methanol

-

Equipment: Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection; heating mantle; vacuum pump.

3.3. Experimental Protocol: Two-Stage Melt Polycondensation

Stage 1: Transesterification (Ester Interchange)

-

Charge the glass reactor with this compound (or DMT), 1,4-butanediol (in a molar ratio of 1:1.5 to 1:2.2), catalyst (0.05-0.1 mol% relative to the diacid/diester), and antioxidant (0.1 wt%).

-

Assemble the reactor with the stirrer, nitrogen inlet, and distillation column.

-

Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen.

-

Begin stirring and gradually heat the reactor to 180-220°C under a slow stream of nitrogen.

-

Maintain this temperature for 2-4 hours. During this stage, the transesterification reaction occurs, and the condensation by-product (e.g., methanol if using DMT) is distilled off.

-

The reaction progress can be monitored by measuring the amount of collected distillate. The reaction is considered complete when approximately 90% of the theoretical amount of by-product has been collected.

Stage 2: Polycondensation

-

After the completion of the first stage, gradually increase the temperature to 230-260°C.

-

Simultaneously, slowly reduce the pressure in the reactor to below 1 mmHg using a vacuum pump.

-

Continue the reaction under these conditions for another 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chains grow.

-

The reaction is complete when the desired viscosity is achieved (often indicated by the stirrer torque).

-

Remove the reactor from the heat and allow it to cool to room temperature under a nitrogen atmosphere.

-

The resulting polymer can be removed from the reactor once it has solidified.

3.4. Polymer Purification

-

Dissolve the crude polymer in a suitable solvent, such as chloroform.

-

Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.

-

Collect the purified polymer by filtration.

-

Wash the polymer with fresh methanol and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation: Representative Reaction Conditions and Polymer Properties

The following tables summarize typical quantitative data for the synthesis of polyesters using the analogue monomer, dimethyl terephthalate (DMT), with different diols. These values can be used as a starting point for optimizing the synthesis with this compound.

Table 1: Typical Reaction Parameters for Melt Polycondensation of DMT

| Parameter | Stage 1: Transesterification | Stage 2: Polycondensation | Reference |

| Temperature | 180 - 220 °C | 230 - 260 °C | [1][2] |

| Pressure | Atmospheric (N₂) | < 1 mmHg | [3][4] |

| Duration | 2 - 4 hours | 3 - 5 hours | [3] |

| Catalyst | Zinc Acetate or Ti(OBu)₄ | Ti(OBu)₄ | [1][5] |

| Catalyst Conc. | 0.05 - 0.1 mol% | 0.05 - 0.1 mol% | [5] |

| Diol/DMT Ratio | 1.5 - 2.2 | - | [1][3] |

Table 2: Properties of Polyesters Synthesized from DMT and Various Diols

| Diol | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Molecular Weight (Mn) | Reference |

| Ethylene Glycol (PET) | 67 - 81 °C | 250 - 265 °C | 15,000 - 25,000 g/mol | [3][4] |

| 1,4-Butanediol (PBT) | 22 - 43 °C | 225 - 230 °C | 20,000 - 30,000 g/mol | [2][6] |

| 1,3-Propanediol (PPT) | 45 - 60 °C | 225 - 228 °C | 20,000 - 35,000 g/mol | [7] |

Signaling Pathways and Logical Relationships

The synthesis of polyesters via melt polycondensation follows a step-growth polymerization mechanism. The logical relationship between the reactants and the final polymer product is depicted below.

Caption: Logical relationship of reactants to products in step-growth polymerization.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]

- 4. Polyester (PET) Synthesis [process-insights.com]

- 5. Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. swaminathansivaram.in [swaminathansivaram.in]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Evaluation of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid as a Novel Plasticizer for Polyvinyl Chloride (PVC)

Disclaimer: To date, specific performance data for 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid as a PVC plasticizer is not extensively available in public literature. The following application notes and protocols provide a generalized framework for the evaluation of a novel plasticizer, such as this compound, for PVC applications. The experimental values provided in the tables are illustrative and based on typical performance characteristics of common PVC plasticizers. Researchers should generate specific data for the target compound through the execution of these protocols.

Introduction

Polyvinyl chloride (PVC) is a widely used thermoplastic polymer that, in its rigid form, has limited applications. The addition of plasticizers is crucial to impart flexibility, durability, and processability to PVC, expanding its use in various sectors, including construction, automotive, and medical devices. Traditional phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), have raised environmental and health concerns, leading to a growing demand for safer and more effective alternatives.

Benzoic acid esters, or benzoates, are a promising class of non-phthalate plasticizers. This document outlines the application and evaluation protocols for a novel benzoate compound, this compound, as a potential plasticizer for PVC. These guidelines are intended for researchers and scientists in materials science and polymer chemistry to systematically assess the performance of this and other new plasticizing agents. The protocols cover the synthesis of the plasticizer, preparation of PVC blends, and a comprehensive suite of performance tests, including mechanical, thermal, and migration analysis.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step esterification process starting from pyromellitic dianhydride.

Reaction Scheme:

-

Monoesterification: Pyromellitic dianhydride is reacted with 2-ethylhexanol to form a monoester intermediate.

-

Diesterification: The intermediate is further esterified with another molecule of 2-ethylhexanol to yield the final product.

A generalized synthesis protocol is provided below.

Materials and Equipment

-

Pyromellitic dianhydride

-

2-Ethylhexanol

-

Esterification catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Glass reactor with overhead stirrer, condenser, and thermometer

-

Separatory funnel

-

Standard laboratory glassware

Synthesis Protocol

-

In a glass reactor, dissolve pyromellitic dianhydride in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Slowly add 2-ethylhexanol to the mixture while stirring.

-

Heat the reaction mixture to reflux and continue for a specified period, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the product using an appropriate method, such as column chromatography or distillation, to yield pure this compound.

-

Characterize the final product using techniques like NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Experimental Protocols for PVC Plasticizer Evaluation

Preparation of Plasticized PVC Samples

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound (or other test plasticizer)

-

Thermal stabilizer (e.g., a mixed metal stabilizer)

-

Lubricant (e.g., stearic acid)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molds for standardized test specimens

Protocol:

-

Pre-mix PVC resin, the test plasticizer at various concentrations (e.g., 30, 40, 50 parts per hundred of resin - phr), thermal stabilizer (e.g., 2 phr), and lubricant (e.g., 0.5 phr) in a high-speed mixer.

-

Transfer the dry blend to a two-roll mill heated to a specified temperature (e.g., 160-170°C).

-

Mill the compound until a homogeneous sheet is formed.

-

Cut the milled sheets into appropriate sizes for molding.

-

Place the sheets into a pre-heated mold in a hydraulic press.

-

Press the material at a specified temperature and pressure for a set duration to form standardized test specimens (e.g., dumbbell shapes for tensile testing).

-

Cool the mold under pressure before demolding the specimens.

-

Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.[1]

Mechanical Properties Testing

Objective: To determine the effect of the plasticizer on the flexibility and strength of the PVC.

Tests:

-

Tensile Strength and Elongation at Break:

-

Method: ASTM D638 or ISO 527.

-

Procedure: Use a universal testing machine to pull the dumbbell-shaped specimens at a constant crosshead speed until they fracture. Record the maximum stress (tensile strength) and the percentage of elongation at the point of failure.

-

-

Hardness (Shore A Durometer):

-

Method: ASTM D2240 or ISO 868.

-

Procedure: Press a Shore A durometer against the surface of the PVC specimen and record the hardness value.

-

Thermal Properties Testing

Objective: To evaluate the thermal stability and performance of the plasticized PVC at different temperatures.

Tests:

-

Thermogravimetric Analysis (TGA):

-

Method: ASTM E1131 or ISO 11358.

-

Procedure: Heat a small sample of the plasticized PVC in a controlled atmosphere (e.g., nitrogen or air) at a constant rate and record the weight loss as a function of temperature. This determines the onset of degradation.[2]

-

-

Differential Scanning Calorimetry (DSC):

-

Method: ASTM D3418 or ISO 11357.

-

Procedure: Heat a small sample through a controlled temperature program to determine the glass transition temperature (Tg). A lower Tg indicates higher plasticizing efficiency.[2]

-

-

Oven Aging Test:

Migration Resistance Testing

Objective: To assess the permanence of the plasticizer within the PVC matrix. Plasticizer migration can lead to embrittlement of the PVC and contamination of surrounding materials.[3]

Tests:

-

Volatility (Activated Carbon Method):

-

Method: ISO 176.[4]

-

Procedure: Place a weighed PVC specimen in a container with activated carbon and heat at an elevated temperature for a specified time. The weight loss of the specimen corresponds to the amount of plasticizer that has volatilized.

-

-

Solvent Extraction:

-

Method: ISO 177.[4]

-

Procedure: Immerse a weighed PVC specimen in a specific solvent (e.g., hexane for non-polar extraction or ethanol for polar extraction) at a controlled temperature for a set period. The weight loss after drying indicates the amount of plasticizer extracted.

-

-

Fogging Test:

-

Method: SAE J1756 (relevant for automotive applications).[4]

-

Procedure: Heat a PVC sample in a sealed beaker with a cooled glass plate above it. The volatile components, including the plasticizer, will condense on the glass plate. The amount of fogging can be determined gravimetrically or by measuring the change in reflectance of the glass.[5]

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between the novel plasticizer and a standard plasticizer like DEHP or DOTP (Dioctyl terephthalate).

Table 1: Mechanical Properties of PVC Blends

| Property | Standard (DEHP) | This compound |

| Plasticizer Concentration (phr) | 40 | 40 |

| Tensile Strength (MPa) | 18.5 | To be determined |

| Elongation at Break (%) | 350 | To be determined |

| Hardness (Shore A) | 85 | To be determined |

Table 2: Thermal Properties of PVC Blends

| Property | Standard (DEHP) | This compound |

| Plasticizer Concentration (phr) | 40 | 40 |

| Glass Transition Temp. (Tg, °C) | 5 | To be determined |

| Degradation Onset (TGA, °C) | 250 | To be determined |

| Thermal Stability (Oven, 180°C, min) | 60 | To be determined |

Table 3: Migration Resistance of PVC Blends

| Property | Standard (DEHP) | This compound |

| Plasticizer Concentration (phr) | 40 | 40 |

| Volatility (Weight Loss, %) | 1.5 | To be determined |

| Hexane Extraction (Weight Loss, %) | 10 | To be determined |

| Fogging (mg) | 0.8 | To be determined |

Safety Precautions

-

All synthesis and processing steps should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

-

High-temperature equipment such as two-roll mills and hydraulic presses should be operated with caution to avoid burns.

By following these detailed protocols, researchers can effectively evaluate the performance of this compound as a potential PVC plasticizer and compare its properties to existing commercial products. This systematic approach will enable a thorough assessment of its suitability for various PVC applications.

References

- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 2. orbimind.com [orbimind.com]

- 3. forgeway.com [forgeway.com]

- 4. Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inferred physicochemical properties of the 2,4-isomer, based on its structural analogue 3,4-Bis(2-ethylhexoxycarbonyl)benzoic acid, suggest a molecular weight of approximately 434.6 g/mol and a high degree of lipophilicity (estimated XLogP3 of 7.1). These characteristics are central to the selection of appropriate sample preparation and chromatographic techniques.

Analytical Methodologies

Two primary analytical techniques are proposed for the determination of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for the analysis of large, non-volatile molecules. A reversed-phase HPLC method is recommended for this compound due to its hydrophobic nature.

Experimental Protocol: HPLC-UV/MS

1. Sample Preparation:

The choice of sample preparation will depend on the matrix. The following are general guidelines:

-

Liquid-Liquid Extraction (LLE): This is a fundamental technique for extracting the analyte from aqueous matrices.[1][2][3]

-

Adjust the pH of the aqueous sample to <2 with an acid (e.g., hydrochloric acid or formic acid) to ensure the carboxylic acid group is protonated and the molecule is in its most non-polar form.

-

Extract the sample with a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. Perform the extraction three times for optimal recovery.

-